molecular formula C21H19N3OS B6553202 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1040663-42-0

2-(4-methoxyphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B6553202
CAS No.: 1040663-42-0
M. Wt: 361.5 g/mol
InChI Key: NHGFMESNAKKBTO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core with a pyrazole ring fused to a pyrazine ring. Its structure features a 4-methoxyphenyl group at position 2 and a 4-methylbenzylsulfanyl group at position 4. The methoxy group enhances solubility via polarity, while the methylbenzylsulfanyl moiety may influence lipophilicity and target binding .

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-3-5-16(6-4-15)14-26-21-20-13-19(23-24(20)12-11-22-21)17-7-9-18(25-2)10-8-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGFMESNAKKBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (CAS Number: 1040663-42-0) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H19_{19}N3_3OS
  • Molecular Weight : 361.5 g/mol

The compound's structure features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities. The presence of methoxy and methyl groups enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have been tested against various microorganisms.

Key Findings:

  • In vitro tests indicated that certain pyrazole derivatives demonstrated remarkable antimicrobial effects against bacteria and fungi at concentrations ranging from 31.25 to 250 µg/mL .
  • Compounds with a sulfonamide moiety showed enhanced activity compared to those without, suggesting a synergistic effect that merits further investigation.
CompoundMicroorganismMIC (µg/mL)
3aCandida albicans62.5
3fSaccharomyces cerevisiae31.25
4fStaphylococcus aureusNot specified

Antioxidant Activity

The antioxidant properties of this compound are noteworthy as they contribute to its potential therapeutic applications. Research indicates that pyrazole derivatives can scavenge free radicals effectively.

Research Insights:

  • In comparative studies, certain pyrazoles exhibited antioxidant activities superior to standard antioxidants like butylhydroxytoluene (BHT) .
  • The antioxidant capacity is attributed to the presence of electron-donating groups in the molecular structure.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, particularly their effects on various cancer cell lines.

Case Studies:

  • A study highlighted the cytotoxic effects of similar compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), showing stronger activity than cisplatin .
  • Mechanistic studies revealed that these compounds induce apoptosis through caspase activation pathways, indicating their potential as anticancer agents.
CompoundCancer Cell LineIC50 (µM)
Compound AMCF-710
Compound BMDA-MB-23115

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of these compounds with target proteins. The results indicate favorable binding affinities and interactions with key enzymes involved in microbial resistance and cancer progression .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at positions 2 and 4 of the pyrazolo[1,5-a]pyrazine core, impacting molecular weight, logP, and solubility:

Compound ID / Reference Position 2 Substituent Position 4 Substituent Molecular Weight logP (Predicted/Reported)
Target Compound 4-Methoxyphenyl (4-Methylbenzyl)sulfanyl ~365.44* ~4.5†
4-Methoxyphenyl (3-Fluorobenzyl)sulfanyl 365.426 N/A
4-Fluorophenyl Benzylsulfanyl N/A N/A
2-Methylphenyl Benzylsulfanyl 331.44 4.23
(F415-0243) 3-Chlorophenyl (4-Methoxybenzyl)sulfanyl 380.88 N/A

*Estimated based on core (C₉H₅N₃) + substituents (C₇H₇O + C₈H₉S).
†Predicted using substituent contributions: Methoxy (polar) reduces logP vs. methyl/fluoro (lipophilic).

Key Observations:
  • Electron-Withdrawing Groups (e.g., fluorine in ) increase stability but reduce solubility.
  • Benzylsulfanyl Variations : Methyl or methoxy groups on the benzyl ring ( vs. Target) modulate steric and electronic interactions.
Anticancer Activity:
  • Pyrazolo[1,5-a]pyrimidine derivatives with chlorophenyl or bromophenyl groups (e.g., ) show IC₅₀ values of 2.7–29.1 µM against liver and breast cancer cells .
  • Sulfanyl groups enhance binding to enzymes like carbonic anhydrase or kinases, as seen in benzenesulfonamide-pyrazoline hybrids () .
Antimicrobial Activity:
  • Compounds with methoxyphenyl and heteroaromatic substituents (e.g., ) inhibit Ehrlich Ascites Carcinoma (EAC) cells .
Enzyme Inhibition:
  • Fluorine-substituted analogs () are explored as PI3Kδ inhibitors or adenosine receptor antagonists, highlighting the role of halogens in target selectivity .

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